molecular formula C9H7ClFNO3 B6257664 5-(2-chloroacetamido)-2-fluorobenzoic acid CAS No. 1154726-18-7

5-(2-chloroacetamido)-2-fluorobenzoic acid

Katalognummer: B6257664
CAS-Nummer: 1154726-18-7
Molekulargewicht: 231.61 g/mol
InChI-Schlüssel: DQMPNWVOZNTZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-chloroacetamido)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group and a fluorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroacetamido)-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-chloroacetamido)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amide derivatives, while oxidation can produce carboxylic acids or ketones .

Wissenschaftliche Forschungsanwendungen

5-(2-chloroacetamido)-2-fluorobenzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(2-chloroacetamido)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-chloroacetamido)-2-phenylbenzoic acid
  • 5-(2-chloroacetamido)-2-methylbenzoic acid
  • 5-(2-chloroacetamido)-2-nitrobenzoic acid

Uniqueness

5-(2-chloroacetamido)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable scaffold for drug design and development .

Eigenschaften

CAS-Nummer

1154726-18-7

Molekularformel

C9H7ClFNO3

Molekulargewicht

231.61 g/mol

IUPAC-Name

5-[(2-chloroacetyl)amino]-2-fluorobenzoic acid

InChI

InChI=1S/C9H7ClFNO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI-Schlüssel

DQMPNWVOZNTZBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.